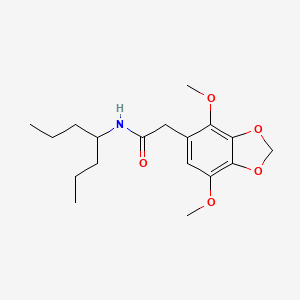![molecular formula C20H15ClN4OS B11472366 5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11472366.png)
5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with thiourea and ethyl acetoacetate can lead to the formation of the thienopyrimidine core . Subsequent functionalization steps, including amination and acylation, yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or chloro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted thienopyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(2-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine: Similar structure but different substitution pattern.
5-amino-2-(4-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine: Chlorine atom at a different position.
4-amino-2-(2-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine: Different position of the amino group.
Uniqueness
5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which can lead to unique biological activities and properties.
Properties
Molecular Formula |
C20H15ClN4OS |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H15ClN4OS/c1-11-15-16(22)17(19(26)24-12-7-3-2-4-8-12)27-20(15)25-18(23-11)13-9-5-6-10-14(13)21/h2-10H,22H2,1H3,(H,24,26) |
InChI Key |
JTWUGAWEHLPSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-cyclopentyl-1-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11472295.png)
![2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile](/img/structure/B11472300.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11472307.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide](/img/structure/B11472312.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11472314.png)
![7-(2,3-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472323.png)
![Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate](/img/structure/B11472326.png)
![1-(1H-benzimidazol-2-yl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11472332.png)
![6-(4-chlorophenyl)-3-(2-fluorobenzyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11472339.png)
![5-(4-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11472342.png)

![5-benzoyl-1,3-dimethyl-6-[2-oxo-2-(2-thienyl)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B11472365.png)
![4-(Methoxymethyl)-6-methyl-2-(pyridin-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11472368.png)
